molecular formula C20H19N3O2 B11233258 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B11233258
M. Wt: 333.4 g/mol
InChI Key: QQSHHJMVJHWYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-(6-phenylpyridazin-3-yloxy)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific structural features and the presence of both a pyridazine ring and a benzamide moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)20(24)21-13-14-25-19-12-11-18(22-23-19)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

QQSHHJMVJHWYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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